![molecular formula C12H14O5SSi B14315055 5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate CAS No. 114232-76-7](/img/structure/B14315055.png)
5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate is a complex organic compound that belongs to the class of thieno[2,3-c]pyran derivatives. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyran ring system with a trimethylsilyl group and an acetate ester. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction of thieno[2,3-c]pyran-3-ones with alkynes. The reaction conditions typically include heating the reactants in the presence of a catalyst, such as tin(IV) chloride, to facilitate the formation of the desired product . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific solvents and temperature control.
Chemical Reactions Analysis
5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize reaction rates and yields .
Scientific Research Applications
5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications includes exploring its role as an inhibitor of specific enzymes or as a precursor to pharmacologically active compounds.
Mechanism of Action
The mechanism by which 5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate exerts its effects involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate can be compared with other thieno[2,3-c]pyran derivatives, such as:
Thieno[2,3-c]pyran-3-ones: These compounds share a similar core structure but lack the trimethylsilyl and acetate groups, resulting in different chemical properties and reactivity.
Thieno[3,2-c]pyran derivatives: These compounds have a different arrangement of the thiophene and pyran rings, leading to variations in their chemical behavior and applications.
Pyrano[2,3-d]pyrimidine derivatives: These compounds have a pyrimidine ring fused to the pyran ring, which can significantly alter their biological activity and potential therapeutic uses.
The uniqueness of this compound lies in its specific functional groups and their influence on the compound’s reactivity and interactions with other molecules.
Properties
CAS No. |
114232-76-7 |
|---|---|
Molecular Formula |
C12H14O5SSi |
Molecular Weight |
298.39 g/mol |
IUPAC Name |
(5,7-dioxo-2-trimethylsilyl-4H-thieno[2,3-c]pyran-4-yl) acetate |
InChI |
InChI=1S/C12H14O5SSi/c1-6(13)16-9-7-5-8(19(2,3)4)18-10(7)12(15)17-11(9)14/h5,9H,1-4H3 |
InChI Key |
ODLOXDXKRSGHCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C2=C(C(=O)OC1=O)SC(=C2)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


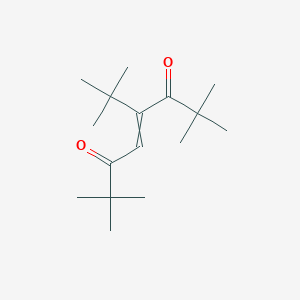

![Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate](/img/structure/B14314990.png)
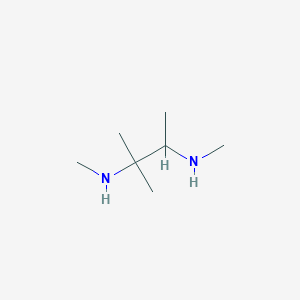
silane](/img/structure/B14315003.png)
![2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}pyridine](/img/structure/B14315007.png)
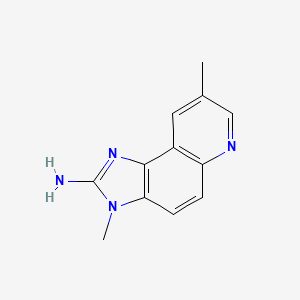
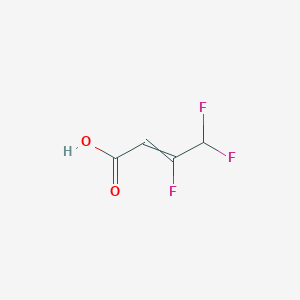
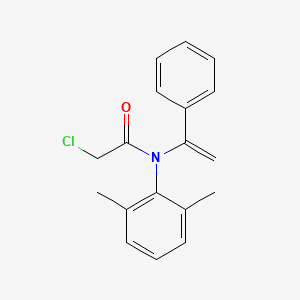
methyl}diazenyl]phenyl}arsonic acid](/img/structure/B14315028.png)
![4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B14315033.png)
![2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane](/img/structure/B14315036.png)


